6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCPEDXGOPKYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Core Imidazopyridine Ring Formation
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between aminopyridines and α-halo carbonyl compounds. For 6-bromo-5-methylimidazo[1,2-a]pyridine derivatives, two primary strategies emerge:
Chloroacetaldehyde-Mediated Cyclization
This method, adapted from CN103788092A, employs 2-amino-5-bromo-4-methylpyridine and 40% chloroacetaldehyde aqueous solution under mild conditions (25–50°C, 2–24 hours). Key parameters include:
- Base selection : Sodium bicarbonate, sodium hydroxide, or triethylamine (yields: 35–72%).
- Solvent optimization : Ethanol, methanol, or water, with ethanol proving superior for solubility and reactivity.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyridine amine on chloroacetaldehyde, followed by intramolecular cyclization to form the imidazo ring. The bromo and methyl substituents originate from the starting aminopyridine, ensuring regioselectivity.
Ethyl 3-Bromo-2-oxo Propanoate Route
Optimization Data and Comparative Analysis
Characterization and Quality Control
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity in Aminopyridine Synthesis
The limited commercial availability of 2-amino-5-bromo-4-methylpyridine necessitates custom synthesis. Proposed routes include:
- Bromination : NBS-mediated bromination of 2-amino-4-methylpyridine.
- Methylation : Ullmann coupling to introduce methyl groups post-cyclization.
Byproduct Formation During Hydrazinolysis
Trace impurities (e.g., hydrazide dimers) are mitigated by:
- Stoichiometric control : Maintaining hydrazine:ester ratios ≤1.2:1.
- Low-temperature workup : Preventing exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells. For instance, one study reported that a derivative with a bromophenyl group showed an IC50 value as low as 13.4 μM against HT-29 cells, indicating promising anticancer activity .
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives that can be tailored for specific applications. For example, it can be used in the synthesis of aryl hydrazone derivatives and other functionalized imidazopyridine structures through multi-step reactions involving hydrazine and substituted aldehydes .
Biological Studies
Beyond its anticancer potential, this compound has shown promise in biological studies related to enzyme inhibition and receptor binding assays. Its interaction with biological targets can lead to significant insights into metabolic pathways and disease mechanisms .
Case Studies
Several studies have highlighted the applications of this compound:
Industrial Applications
In addition to its research applications, this compound has potential uses in the development of advanced materials such as organic semiconductors and photovoltaic devices. The unique electronic properties imparted by the imidazopyridine structure make it suitable for incorporation into electronic materials .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at position 6 enhances corrosion inhibition (92% efficiency in 0.5 M HCl) compared to chlorine (75%) due to stronger adsorption via lone-pair electrons .
- Methyl Group Contribution : The 5-methyl group in the target compound increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration for anticonvulsant activity .
Anticonvulsant Efficacy
Insights :
Antimicrobial Activity
- Hydrazone derivatives (e.g., N'-(4-chlorobenzylidene) analogues) show moderate antifungal activity against Candida albicans (MIC 32 µg/mL) but are less potent than amphotericin B (MIC 1 µg/mL) .
- Triazole-linked derivatives exhibit broad-spectrum antibacterial activity (MIC 8–16 µg/mL against S. aureus), outperforming hydrazones due to enhanced membrane disruption .
Corrosion Inhibition Performance
Computational Insights :
- Density functional theory (DFT) studies confirm the target compound’s superior adsorption energy (-235 kJ/mol) compared to triazole derivatives (-180 kJ/mol) .
Biological Activity
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS Number: 1820717-82-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from 5-methylimidazo[1,2-a]pyridine. The process includes bromination and subsequent reaction with hydrazine derivatives to form the carbohydrazide structure. The general synthetic route can be summarized as follows:
- Bromination : The starting material is brominated to introduce the bromine atom at the 6-position.
- Formation of Carbohydrazide : The brominated product is then reacted with hydrazine to yield the final carbohydrazide derivative.
Cytotoxicity
Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.4 | |
| HT-29 (Colon) | 22.3 | |
| K562 (Leukemia) | 18.7 | |
| Vero (Non-cancer) | >100 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing significantly lower toxicity towards normal cells.
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through mitochondrial pathways. Studies suggest that it may disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death.
Study on Derivatives
A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions on the imidazole ring can enhance or diminish biological activity. For instance, derivatives with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the interaction of this compound with target proteins involved in cancer progression. These simulations provide insights into binding affinities and help predict the efficacy of the compound in vivo .
Q & A
Q. Example Table: Characterization Data for a Representative Compound
| Property | Value/Peak Observation | Technique |
|---|---|---|
| Molecular Ion (m/z) | 285.01 [M+H]⁺ | HRMS |
| ¹H NMR (DMSO-d₆, δ) | 2.35 (s, 3H, CH₃), 10.2 (s, 1H, NH) | 400 MHz NMR |
| ¹³C NMR (DMSO-d₆, δ) | 162.5 (C=O), 24.8 (CH₃) | 100 MHz NMR |
Basic: What primary biological activities have been reported for this compound?
The compound exhibits anticonvulsant , antimicrobial , and anticancer potential :
- Anticonvulsant : In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models showed 100% protection at 40 mg/kg (comparable to diazepam) .
- Antimicrobial : Derivatives inhibit multidrug-resistant Mycobacterium tuberculosis (MIC: 0.03–5.0 μM) via disruption of cell wall synthesis .
- Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 12.5 μM) by activating caspase-3 and arresting the G2/M phase .
Advanced: How do structural modifications influence its anticonvulsant activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Hydrogen-bond donors (e.g., -OH or -NH₂ at position 3) enhance binding to GABA receptors, increasing protection from 60% to 100% in MES models .
- Bromine at position 6 improves lipid solubility, enhancing blood-brain barrier permeability (logP increased from 1.8 to 2.5) .
- Methyl at position 5 reduces hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L in unsubstituted analogs) .
Q. Table: Activity Comparison of Derivatives
| Derivative | Substituent | MES Protection (%) | scPTZ Protection (%) |
|---|---|---|---|
| 3b | -OH at position 3 | 100 | 95 |
| 4 | -NH₂ at position 3 | 100 | 90 |
| Unsubstituted | None | 60 | 50 |
Advanced: How does this compound perform in corrosion inhibition studies?
In 0.5 M HCl, this compound acts as a mixed-type inhibitor with 95% efficiency at 500 ppm. Computational studies (DFT, MD simulations) reveal:
Q. Table: Experimental vs. Computational Inhibition Efficiency
| Concentration (ppm) | Experimental Efficiency (%) | DFT-Predicted Efficiency (%) |
|---|---|---|
| 100 | 75 | 72 |
| 500 | 95 | 93 |
Advanced: What computational methods are used to predict its reactivity and binding modes?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., Br atom: f⁻ = 0.152) .
- Molecular Dynamics (MD) : Simulates adsorption on Fe(110) surfaces, showing planar orientation for maximum coverage .
- Docking Studies : Predicts binding to γ-aminobutyric acid (GABA) receptors (Glide score: −9.2 kcal/mol) .
Advanced: How can synthetic routes be optimized for scale-up?
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield: 85% vs. 65% conventional) .
- Palladium-catalyzed cyanation introduces nitrile groups at position 2 (conversion: 92%) for further derivatization .
- Solvent optimization : Ethanol/water mixtures (1:2 v/v) improve yield by 15% while reducing waste .
Advanced: How to resolve contradictions in biological data across studies?
- Dose-dependent toxicity : At 100 mg/kg, some derivatives show neurotoxicity in rotarod tests (50% impairment), while others remain safe. Use lower doses (20–40 mg/kg) for anticonvulsant studies .
- Species variability : Mouse models show higher MIC values (5.0 μM) for TB inhibition vs. in vitro assays (0.03 μM). Validate with humanized models .
Advanced: What are the latest advancements in derivatization for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
